Benzyl N-{[1-(hydroxymethyl)cyclohexyl]methyl}carbamate
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Overview
Description
Benzyl N-{[1-(hydroxymethyl)cyclohexyl]methyl}carbamate is a chemical compound with a complex structure that includes a benzyl group, a carbamate group, and a cyclohexyl ring with a hydroxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-{[1-(hydroxymethyl)cyclohexyl]methyl}carbamate typically involves the reaction of benzyl chloroformate with 1-(hydroxymethyl)cyclohexylmethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction parameters and improved safety compared to batch processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzyl N-{[1-(hydroxymethyl)cyclohexyl]methyl}carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, Benzyl N-{[1-(hydroxymethyl)cyclohexyl]methyl}carbamate is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: In biological research, the compound can be used as a probe to study enzyme activities and protein interactions. Its unique structure allows it to bind selectively to certain biological targets, making it a valuable tool in biochemical assays.
Medicine: The compound has potential applications in the development of pharmaceuticals. Its ability to interact with specific molecular targets can be harnessed to design drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of various chemicals, including polymers and coatings.
Mechanism of Action
The mechanism by which Benzyl N-{[1-(hydroxymethyl)cyclohexyl]methyl}carbamate exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, binding to the active site and modulating the enzyme's activity. The molecular targets and pathways involved can vary, but typically include interactions with amino acids and other functional groups within the enzyme's structure.
Comparison with Similar Compounds
Benzyl carbamate: Similar to Benzyl N-{[1-(hydroxymethyl)cyclohexyl]methyl}carbamate, but lacks the cyclohexyl ring.
Benzyl N-(3-hydroxypropyl)carbamate: Contains a propyl group instead of the cyclohexyl ring.
Benzyl N-(2,6-dichlorophenyl)carbamate: Features a dichlorophenyl group instead of the cyclohexyl ring.
Uniqueness: this compound is unique due to its cyclohexyl ring with a hydroxymethyl substituent, which imparts distinct chemical and physical properties compared to other benzyl carbamates. This structural feature allows for specific interactions and applications that are not possible with other similar compounds.
Biological Activity
Benzyl N-{[1-(hydroxymethyl)cyclohexyl]methyl}carbamate is a compound that falls within the category of Mannich bases, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.
Overview of Mannich Bases
Mannich bases are synthesized through the Mannich reaction, which involves the condensation of an aldehyde, an amine, and a ketone or a compound with an active hydrogen. These compounds have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structure of this compound suggests it may exhibit similar biological properties due to its structural components.
Anticancer Activity
Research indicates that Mannich bases exhibit significant anticancer activity. For instance, various Mannich bases have demonstrated cytotoxic effects against different cancer cell lines. This compound could potentially inhibit cell proliferation by interfering with critical cellular mechanisms such as DNA synthesis and repair.
- Case Study : A study on related Mannich bases showed IC50 values ranging from 0.2 to 10 μM against human tumor cell lines, indicating strong cytotoxic potential . While specific data on this compound is limited, its structural similarity suggests it may possess comparable activity.
Antimicrobial Properties
Mannich bases have also been reported to exhibit antibacterial and antifungal activities. The introduction of various functional groups in the structure can enhance these properties.
- Research Findings : A review highlighted that certain Mannich bases showed effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the hydroxymethyl group in this compound may contribute to its antimicrobial efficacy by facilitating interactions with microbial membranes or enzymes .
Structure-Activity Relationship (SAR)
The biological activity of this compound is likely influenced by its molecular structure. Key features include:
- Hydroxymethyl Group : This group may enhance solubility and bioavailability.
- Cyclohexyl Ring : The presence of a cyclohexyl moiety can affect the compound's interaction with biological targets.
Research on related compounds suggests that modifications in the benzyl and carbamate portions can significantly alter biological activity. For instance, variations in substituents on the benzene ring have been linked to changes in potency against cancer cell lines .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) will determine its efficacy and safety profile.
- Toxicity Studies : Preliminary studies on similar compounds indicate that while they exhibit potent biological activities, careful evaluation of their toxicity is necessary. For example, some Mannich bases showed selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .
Properties
IUPAC Name |
benzyl N-[[1-(hydroxymethyl)cyclohexyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c18-13-16(9-5-2-6-10-16)12-17-15(19)20-11-14-7-3-1-4-8-14/h1,3-4,7-8,18H,2,5-6,9-13H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBOGHXLYXDLHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)OCC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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